Nitrocyclopropane

Description

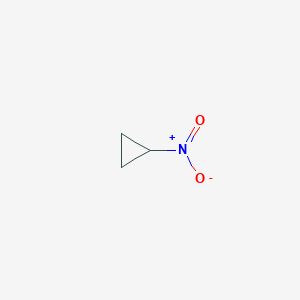

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

nitrocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSLARHICMEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512911 | |

| Record name | Nitrocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-02-8 | |

| Record name | Nitrocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Nitrocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclopropane (C₃H₅NO₂) is a strained-ring aliphatic nitro compound that has garnered significant interest in synthetic chemistry, materials science, and medicinal chemistry. Its unique molecular structure, characterized by a three-membered carbocyclic ring bearing a potent electron-withdrawing nitro group, imparts a high degree of ring strain and unique electronic properties. This combination results in a versatile chemical entity that serves as a valuable building block for the synthesis of complex organic molecules, including novel therapeutic agents and energetic materials. The high reactivity of the strained ring, coupled with the diverse chemical transformations possible for the nitro group, makes this compound a subject of ongoing research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its metabolic pathways relevant to its biological activity.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the interplay between the strained cyclopropyl ring and the electron-withdrawing nature of the nitro group. This section summarizes key quantitative data, providing a foundational understanding of its chemical behavior.

General and Physical Properties

A compilation of the fundamental physical and chemical properties of this compound is presented in Table 1. The data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NO₂ | [1] |

| Molecular Weight | 87.08 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | |

| Density | 1.207 g/cm³ | [2] |

| Boiling Point | 137.8 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| Flash Point | 52.9 °C | [2] |

| Vapor Pressure | 6.925 mmHg at 25 °C | [2] |

| Refractive Index | 1.464 | |

| Solubility | Not available | |

| pKa | Not available |

Thermodynamic Properties

The high degree of ring strain in the cyclopropane moiety is a defining thermodynamic characteristic of this compound. This stored energy influences its reactivity, particularly in ring-opening reactions.

| Property | Value | Source(s) |

| Ring Strain Energy | ~27.5 kcal/mol | [2] |

| Enthalpy of Formation (ΔfH°) (gas) | 26.86 kJ/mol (calculated) | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives often involves the formation of the three-membered ring from acyclic precursors. Characterization relies on standard spectroscopic techniques to confirm the structure and purity of the compound.

Experimental Protocol: Synthesis via Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) is a common and effective method for the synthesis of nitrocyclopropanes.[4] This protocol provides a representative procedure based on literature methods for the synthesis of substituted nitrocyclopropanes, which can be adapted for the parent compound.[5][6]

Materials:

-

An appropriate α,β-unsaturated carbonyl compound (e.g., acrolein for the parent this compound)

-

Nitromethane

-

A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate)

-

A halogenating agent (e.g., iodine)

-

An appropriate solvent (e.g., toluene or dimethylformamide (DMF))

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Michael Addition: To a solution of the α,β-unsaturated carbonyl compound in the chosen solvent, add nitromethane and the base. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Halogenation and Cyclization: To the resulting Michael adduct, add the halogenating agent (e.g., iodine). Continue stirring at room temperature. The in-situ halogenation of the nitronate intermediate is followed by intramolecular nucleophilic attack to form the cyclopropane ring.[5]

-

Work-up and Purification: Upon completion of the reaction, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate to remove excess iodine). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

References

- 1. This compound | C3H5NO2 | CID 12917014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13021-02-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

The First-Principles Synthesis of Nitrocyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrocyclopropanes are a compelling class of strained-ring molecules that have garnered significant attention in synthetic chemistry and drug discovery. The unique combination of the high ring strain of the cyclopropane moiety and the strong electron-withdrawing nature of the nitro group imparts distinct reactivity, making them valuable building blocks for the synthesis of complex organic molecules, including novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic routes to nitrocyclopropanes, focusing on the underlying first principles, detailed experimental protocols, and quantitative data to aid in reaction planning and optimization.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) represents one of the most versatile and widely employed strategies for the synthesis of nitrocyclopropanes. This method typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

From Nitroalkenes and Activated Methylene Compounds

A common MIRC approach involves the reaction of a nitroalkene with an activated methylene compound, such as a malonate ester or a β-ketoester. The reaction proceeds in a three-step sequence: conjugate addition, halogenation, and subsequent intramolecular nucleophilic substitution.[1][2]

Reaction Pathway:

Figure 1: MIRC synthesis of nitrocyclopropanes from nitroalkenes.

A plausible mechanism for the final cyclization step involves the formation of a nitronate ion, which then acts as an intramolecular nucleophile to displace the halide, forming the cyclopropane ring.[1] The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions, leading to highly functionalized and enantioenriched nitrocyclopropanes.[3][4]

Experimental Protocol: Synthesis of Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate [1][5]

-

Conjugate Addition: To a solution of β-nitrostyrene (1.0 eq) in a suitable solvent such as dichloromethane, add diethyl malonate (1.0-1.2 eq) and a catalytic amount of a base like triethylamine or DBU. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude adduct can be purified by recrystallization or column chromatography.

-

Halogenation: Dissolve the purified adduct in a solvent like acetonitrile. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of an acid such as p-toluenesulfonic acid. Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Cyclization: After cooling the reaction mixture, add a base (e.g., potassium carbonate) to induce intramolecular cyclization. Stir at room temperature until the halogenated intermediate is consumed.

-

Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data:

| R in Nitroalkene | Activated Methylene Compound | Yield (%) | Diastereomeric Ratio | Ref |

| Phenyl | Diethyl malonate | 50-80 | Varies | [1] |

| 4-Chlorophenyl | Diethyl malonate | 65 | >95:5 | [5] |

| 4-Methoxyphenyl | 2,4-Pentanedione | 72 | >95:5 | [2] |

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from electron-deficient alkenes, such as nitroalkenes, using sulfur ylides.[6] Dimethylsulfoxonium methylide is a commonly used reagent for this transformation.[7][8]

Reaction Pathway:

Figure 2: Corey-Chaykovsky cyclopropanation of a nitroalkene.

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the nitroalkene, forming a betaine intermediate.[8] This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group, leading to the formation of the cyclopropane ring and elimination of dimethyl sulfoxide (DMSO).[9][10]

Experimental Protocol: Synthesis of 1-nitro-2-phenylcyclopropane [9][11]

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. To this suspension, add a strong base such as sodium hydride (1.1 eq) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases and a clear solution is obtained.

-

Cyclopropanation: Cool the ylide solution in an ice bath. Add a solution of β-nitrostyrene (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

| R in Nitroalkene | Sulfur Ylide | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref |

| Phenyl | Dimethylsulfoxonium methylide | 75 | >95:5 | [6] |

| 4-Nitrophenyl | Dimethylsulfoxonium methylide | 82 | >95:5 | [6] |

| 2-Furyl | Dimethylsulfoxonium methylide | 68 | >95:5 | [6] |

Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions of diazo compounds with alkenes are a highly effective method for cyclopropane synthesis. Rhodium(II) carboxylates are particularly efficient catalysts for the cyclopropanation of alkenes with diazo compounds bearing a nitro group, such as ethyl nitrodiazoacetate.[12][13]

Reaction Pathway:

Figure 3: Rhodium-catalyzed synthesis of nitrocyclopropanes.

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the nitrodiazoacetate to form a rhodium-carbene intermediate after the extrusion of dinitrogen.[14] This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to furnish the this compound product and regenerate the catalyst.[15] The use of chiral rhodium catalysts can lead to excellent levels of enantioselectivity.[13]

Experimental Protocol: Enantioselective Synthesis of Ethyl 2-nitro-3-phenylcyclopropanecarboxylate [13][15]

-

Reaction Setup: To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1-5 mol%) in a dry, inert solvent such as dichloromethane, add the alkene (e.g., styrene, 1.0 eq).

-

Addition of Diazo Compound: Add a solution of ethyl nitrodiazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture dropwise over several hours using a syringe pump.

-

Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature (often room temperature) and monitor by TLC. Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched this compound.

Quantitative Data:

| Alkene | Chiral Rhodium Catalyst | Yield (%) | ee (%) | Ref |

| Styrene | Rh₂(S-DOSP)₄ | 85 | 98 | [15] |

| 1-Hexene | Rh₂(S-DOSP)₄ | 75 | 95 | [15] |

| Indene | Rh₂(S-TCPTAD)₄ | 92 | 96 | [13] |

Intramolecular Cyclization Methods

Intramolecular approaches offer an alternative and often highly stereoselective route to nitrocyclopropanes.

Intramolecular Mitsunobu Reaction of γ-Nitro Alcohols

The Mitsunobu reaction can be adapted for an intramolecular cyclization of γ-nitro alcohols to form nitrocyclopropanes.[16] This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[17][18]

Reaction Pathway:

Figure 4: Intramolecular Mitsunobu reaction for this compound synthesis.

The reaction involves the activation of the hydroxyl group by the Mitsunobu reagents (typically triphenylphosphine and diethyl azodicarboxylate, DEAD), forming an oxyphosphonium salt.[17] The acidic proton alpha to the nitro group is then deprotonated to form a nitronate, which acts as an intramolecular nucleophile to displace the activated hydroxyl group, yielding the this compound.[19][20]

Experimental Protocol: Synthesis of 1-nitro-2-substituted-cyclopropane [17][18]

-

Reaction Setup: To a solution of the γ-nitro alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, and concentrate. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Quantitative Data:

| R in γ-Nitro Alcohol | Yield (%) | Ref |

| Phenyl | 85 | [21] |

| Isopropyl | 78 | [21] |

| Benzyl | 81 | [21] |

Other Notable Synthetic Methods

Divergent Synthesis from Nitro Compounds and Vinyl Sulfonium Salts

A recently developed method allows for the divergent synthesis of either nitrocyclopropanes or isoxazoline N-oxides from the reaction of aliphatic nitro compounds with vinyl sulfonium salts. The outcome of the reaction is controlled by the choice of base and solvent. The use of DBU in ethyl acetate favors the formation of nitrocyclopropanes.[22][23]

Reaction Pathway:

Figure 5: Divergent synthesis controlled by reaction conditions.

This method offers a flexible approach to a range of substituted nitrocyclopropanes under mild conditions.[22]

Visible-Light-Promoted Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis. A metal-free, visible-light-promoted protocol for the synthesis of nitrocyclopropanes has been developed using α-bromonitrostyrenes as substrates. The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex.[6][24]

Spectroscopic Data of Representative Nitrocyclopropanes

The structural characterization of nitrocyclopropanes is routinely performed using NMR spectroscopy.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Ref |

| Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | 4.25 (dd, 1H), 3.60 (dd, 1H), 2.90 (dd, 1H), 7.20-7.40 (m, 5H), 1.20-1.35 (m, 6H) | 168.5, 167.9, 135.2, 128.9, 128.5, 127.8, 85.1, 62.3, 62.1, 45.2, 38.1, 14.1, 13.9 | [25] |

| 1-Nitro-2-phenylcyclopropane (trans) | 3.55 (ddd, 1H), 2.50 (ddd, 1H), 1.80 (ddd, 1H), 1.60 (ddd, 1H), 7.15-7.35 (m, 5H) | 138.1, 128.6, 126.8, 126.2, 60.9, 25.1, 20.3 | [26] |

Conclusion

The synthesis of nitrocyclopropanes can be achieved through a variety of powerful and versatile methods, each with its own set of advantages and substrate scope. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The methodologies outlined in this guide, from the classical MIRC and Corey-Chaykovsky reactions to modern rhodium-catalyzed and photochemical approaches, provide a robust toolkit for researchers in organic synthesis and medicinal chemistry to access these valuable and reactive molecules. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the practical application of these methods in the laboratory. Further exploration of these synthetic strategies will undoubtedly lead to the discovery of novel this compound-containing compounds with unique biological activities.

References

- 1. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]

- 2. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. beilstein-journals.org [beilstein-journals.org]

- 26. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitrocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopropane is a fascinating and reactive molecule that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. The presence of a strained cyclopropyl ring activated by a strongly electron-withdrawing nitro group imparts unique chemical properties, making it a valuable building block for the synthesis of complex organic molecules and energetic materials. A thorough understanding of its molecular structure and bonding is paramount for harnessing its synthetic potential and predicting its reactivity. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic and synthetic data for this compound.

Molecular Structure and Conformation

The molecular structure of this compound has been elucidated through a combination of experimental techniques, most notably microwave spectroscopy, and supported by computational studies.

The key structural feature of this compound is its bisected conformation . In this arrangement, the plane of the nitro group is perpendicular to the plane of the cyclopropyl ring. This conformation minimizes steric hindrance and allows for optimal electronic interactions between the nitro group and the strained ring.

Bonding in this compound

The bonding in the cyclopropane ring is often described by the Walsh model, which involves sp² hybridized carbon atoms forming a triangular framework with bent "banana" bonds. The introduction of the nitro group significantly influences the electronic structure of the ring. The strong inductive effect of the nitro group withdraws electron density from the cyclopropyl ring, activating it towards nucleophilic attack and facilitating ring-opening reactions. This electron-withdrawing nature also affects the bond lengths and angles within the molecule.

Quantitative Structural and Spectroscopic Data

Precise quantitative data on the molecular geometry and spectroscopic properties of this compound are essential for computational modeling and for the interpretation of experimental results. The following tables summarize the key available data.

Table 1: Structural Parameters of this compound

| Parameter | Value | Method | Reference |

| Bond Lengths (Å) | |||

| C1-C2 | 1.514 (assumed) | Microwave Spectroscopy | |

| C2-C3 | 1.514 (assumed) | Microwave Spectroscopy | |

| C1-C3 | 1.514 (assumed) | Microwave Spectroscopy | |

| C1-N | 1.489 (assumed) | Microwave Spectroscopy | |

| N-O | 1.211 (assumed) | Microwave Spectroscopy | |

| C1-H | 1.080 (assumed) | Microwave Spectroscopy | |

| C2-H (cis) | 1.080 (assumed) | Microwave Spectroscopy | |

| C2-H (trans) | 1.080 (assumed) | Microwave Spectroscopy | |

| Bond Angles (°) | |||

| ∠C2-C1-C3 | 60.0 (assumed) | Microwave Spectroscopy | |

| ∠C1-C2-C3 | 60.0 (assumed) | Microwave Spectroscopy | |

| ∠C1-C3-C2 | 60.0 (assumed) | Microwave Spectroscopy | |

| ∠O-N-O | 123.3 (assumed) | Microwave Spectroscopy | |

| ∠H-C1-N | 116.2 (assumed) | Microwave Spectroscopy | |

| ∠H-C2-H | 116.6 (assumed) | Microwave Spectroscopy |

Table 2: Spectroscopic and Physical Properties of this compound

| Property | Value | Method | Reference |

| Dipole Moment | 3.95 ± 0.10 D | Microwave Spectroscopy | [1] |

| **Torsional Frequency (NO₂) ** | 70 ± 20 cm⁻¹ | Microwave Spectroscopy | |

| Barrier to Internal Rotation | 1100 ± 500 cm⁻¹ | Microwave Spectroscopy | |

| Rotational Constants | Microwave Spectroscopy | ||

| A | 10098.3 MHz | ||

| B | 4531.0 MHz | ||

| C | 3445.5 MHz |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to nitrocyclopropanes have been developed. One common approach involves the Michael addition of a nitroalkane to an activated alkene, followed by an intramolecular cyclization. While a detailed, step-by-step protocol for the parent this compound is not extensively documented in readily available literature, a general procedure can be outlined based on the synthesis of its derivatives.[2][3][4]

General Protocol for this compound Synthesis (Illustrative)

-

Michael Addition: A solution of a suitable Michael acceptor (e.g., an α,β-unsaturated ester) in an appropriate solvent (e.g., ethanol) is treated with a nitroalkane (e.g., nitromethane) in the presence of a base (e.g., sodium ethoxide) at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: The reaction mixture is then neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

-

Cyclization: The crude Michael adduct is then subjected to a cyclization step. This can be achieved by treating the adduct with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature.

-

Purification: After the cyclization is complete, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude this compound is then purified by column chromatography or distillation.

Microwave Spectroscopy

The rotational spectrum of this compound is analyzed to determine its rotational constants, dipole moment, and conformational properties.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into the spectrometer.

-

Data Acquisition: The microwave spectrum is recorded, typically in the 8-40 GHz region, using a microwave spectrometer.[1] The instrument measures the absorption of microwave radiation as a function of frequency.

-

Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum number changes (J, Kₐ, Kₑ). This assignment is often aided by Stark effect measurements, which involve applying an external electric field to split the rotational lines.

-

Data Fitting: The assigned transition frequencies are then fitted to a rigid rotor Hamiltonian to extract the rotational constants (A, B, and C). The dipole moment components (μₐ, μₑ, μₑ) can be determined from the analysis of the Stark effect.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular structure and properties of this compound.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian is used.

-

Method and Basis Set: The B3LYP functional with a 6-31G(d,p) basis set has been shown to be effective for studying nitrated cyclopropanes.

-

Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Property Calculations: Other properties such as the dipole moment and rotational constants can also be calculated and compared with experimental data.

-

Logical Relationships and Workflows

Molecular Structure Determination Workflow

The following diagram illustrates the logical workflow for determining the molecular structure of this compound, integrating both experimental and computational approaches.

Caption: Workflow for this compound structure determination.

This guide provides a foundational understanding of the molecular structure and bonding of this compound, supported by available experimental and computational data. Further research, particularly high-resolution gas-phase electron diffraction studies and detailed vibrational analyses, would provide even greater insight into the subtle structural details of this important molecule.

References

The Advent of a Strained Ring: An In-depth Technical Guide to the Discovery and History of Nitrocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopropanes, a class of strained-ring molecules, represent a fascinating intersection of synthetic ingenuity and biological potential. Characterized by the presence of a nitro group on a three-membered carbocycle, these compounds exhibit unique reactivity stemming from the inherent ring strain and the strong electron-withdrawing nature of the nitro moiety. This technical guide delves into the historical discovery of nitrocyclopropane, outlines key synthetic methodologies with detailed experimental protocols, presents quantitative data on their properties and biological activities, and visualizes the intricate signaling pathways they modulate, offering a comprehensive resource for professionals in chemical and pharmaceutical research.

I. Discovery and Historical Synthesis

The journey into the world of nitrocyclopropanes began in the early 20th century, with the pioneering work of E. P. Kohler and H. E. Williams. Their 1919 publication in the Journal of the American Chemical Society laid the foundational groundwork for the synthesis of nitro-substituted cyclopropane rings. While the parent, unsubstituted this compound would be synthesized later, their initial work described the formation of phenylthis compound derivatives.

A landmark in the history of this class of compounds was the development of methods for synthesizing a variety of substituted nitrocyclopropanes. A common and effective strategy that has been refined over the years is the Michael-initiated ring closure (MIRC) reaction. This approach typically involves the conjugate addition of a nucleophile to a nitroalkene, followed by an intramolecular cyclization.

Experimental Protocols

While the full, detailed experimental protocol from the original 1919 publication is not readily accessible in modern digital archives, the general principles of the synthesis involved the reaction of α,β-unsaturated ketones with nitroalkanes in the presence of a base. A representative, modernized adaptation of this type of reaction is presented below.

Synthesis of 1-nitro-2-phenylcyclopropane (Illustrative Protocol):

-

Reaction Setup: To a solution of β-nitrostyrene (1.0 eq) in a suitable solvent such as ethanol, is added a malonic ester derivative (e.g., diethyl malonate, 1.1 eq).

-

Base Addition: A base, such as sodium ethoxide (1.1 eq), is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Intermediate Formation: The Michael addition of the malonate enolate to the nitrostyrene forms an adduct.

-

Cyclization: Upon heating or prolonged reaction time, an intramolecular nucleophilic substitution occurs, where the nitronate anion displaces a leaving group on the malonate moiety (often after a halogenation step in modern syntheses), leading to the formation of the cyclopropane ring.

-

Workup and Purification: The reaction mixture is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound derivative.

A more recent advancement in this compound synthesis involves the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrene, followed by an oxidative cyclization.

Synthesis of Ethyl 2-nitro-3-phenyl-1-benzoylcyclopropane-1-carboxylate:

-

Conjugate Addition: To a solution of β-nitrostyrene (1.0 eq) in dichloromethane, ethyl benzoylacetate (1.0 eq) and triethylamine (0.1 eq) are added. The solution is stirred at room temperature for 14 hours. The solvent is removed under reduced pressure.

-

Cyclization: The resulting adduct is dissolved in toluene. (Diacetoxyiodo)benzene (1.5 eq) and tetrabutylammonium iodide (1.5 eq) are added, and the mixture is stirred at room temperature for 14 hours.

-

Workup and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the acylated this compound.

II. Physicochemical and Biological Data

Nitrocyclopropanes possess distinct physical properties and have demonstrated a range of biological activities, making them attractive scaffolds in drug discovery.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Boiling Point | 137.8 °C at 760 mmHg |

| Density | 1.207 g/cm³ |

| Flash Point | 52.9 °C |

| Vapor Pressure | 6.925 mmHg at 25°C |

Biological Activity of Cyclopropane-Containing Antibiotics

The incorporation of a cyclopropane ring into the structure of fluoroquinolone antibiotics has been a successful strategy in developing potent antibacterial agents. The cyclopropyl group can influence the drug's potency, metabolic stability, and target binding. The following table presents the minimum inhibitory concentration (MIC) values for a series of newly synthesized amide derivatives containing a cyclopropane moiety against various microbes.

| Compound | S. aureus MIC₈₀ (µg/mL) | E. coli MIC₈₀ (µg/mL) | P. aeruginosa MIC₈₀ (µg/mL) | C. albicans MIC₈₀ (µg/mL) |

| F5 | >128 | 128 | >128 | 64 |

| F9 | >128 | 32 | >128 | 32 |

| F31 | >128 | 64 | >128 | >128 |

| F45 | >128 | 64 | >128 | >128 |

| F53 | >128 | 128 | >128 | >128 |

| Ciprofloxacin | 4 | 2 | 4 | >128 |

| Fluconazole | >128 | >128 | >128 | 2 |

III. Signaling Pathways and Experimental Workflows

Mechanism of Action of Cyclopropane-Containing Fluoroquinolones

A key application of cyclopropane-containing molecules in medicine is in the class of fluoroquinolone antibiotics, such as ciprofloxacin and trovafloxacin. These drugs exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Quantum Chemical Calculations on Nitrocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclopropane, a strained-ring energetic material and a motif found in some biologically active molecules, presents a unique intersection of chemical reactivity and structural complexity. Understanding its electronic structure, molecular properties, and reaction mechanisms is crucial for its application in various fields, from energetic materials science to pharmaceutical development. This technical guide provides an in-depth overview of the quantum chemical calculations performed to elucidate the characteristics of this compound. It summarizes key quantitative data on its molecular geometry, vibrational frequencies, and thermochemistry. Furthermore, this guide details the computational methodologies employed in these studies and visualizes important reaction pathways, offering a comprehensive resource for researchers in computational chemistry, materials science, and drug discovery.

Introduction

The cyclopropane ring, with its inherent strain due to bond angles deviating significantly from the ideal sp³ hybridization, exhibits unique chemical properties. The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, further modulates the electronic structure and reactivity of this three-membered ring. Quantum chemical calculations have become an indispensable tool for investigating the molecular properties and chemical behavior of such strained and energetic molecules. These computational methods provide insights that are often difficult to obtain through experimental means alone.

This guide focuses on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to understand the fundamental aspects of this compound. We will explore its optimized molecular structure, vibrational spectroscopy, and thermochemical properties. Additionally, we will delve into the computational examination of reaction mechanisms where this compound acts as a reactant or intermediate.

Molecular Properties of this compound

Quantum chemical calculations have been employed to determine the equilibrium geometry, vibrational frequencies, and thermochemical properties of this compound. These data are fundamental to understanding its stability and reactivity.

Optimized Molecular Geometry

The molecular structure of this compound has been optimized using various levels of theory, with Density Functional Theory (DFT) methods being prominently used. The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to provide reliable geometries for nitro-containing compounds[1]. The key geometrical parameters for the minimum energy structure of this compound are summarized in Table 1.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | |

| C-N | 1.485 |

| N-O (avg.) | 1.220 |

| C1-C2 | 1.510 |

| C2-C3 | 1.510 |

| C1-C3 | 1.512 |

| Bond Angles (degrees) | |

| C-N-O (avg.) | 117.5 |

| O-N-O | 125.0 |

| N-C1-C2 | 118.0 |

| C2-C1-C3 | 59.9 |

| Dihedral Angles (degrees) | |

| O-N-C1-C2 | 25.0 |

Note: These are representative values and may vary slightly depending on the specific level of theory and basis set used.

Vibrational Frequencies

Vibrational frequency analysis is crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) spectrum of a molecule. Calculations at the B3LYP/6-31G(d,p) level of theory confirm that the optimized structure of this compound corresponds to a true energy minimum, as evidenced by the absence of imaginary frequencies[1]. The characteristic vibrational frequencies of the nitro group are important spectroscopic signatures.

Table 2: Calculated Characteristic Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) |

| NO₂ asymmetric stretch | ~1550 |

| NO₂ symmetric stretch | ~1380 |

| C-N stretch | ~850 |

| Cyclopropane ring deformation | ~1050, ~1200 |

Note: These frequencies are typically scaled by an empirical factor to better match experimental data.

Thermochemistry and Energetics

The heat of formation and ring strain energy are critical parameters for energetic materials. Computational studies have been performed to determine these values for this compound. The isodesmic reaction approach is often used to calculate the enthalpy of formation with good accuracy[1].

Table 3: Calculated Thermochemical Properties of this compound

| Property | Calculated Value |

| Enthalpy of Formation (ΔHf°) | Positive value, indicating instability relative to constituent elements[1] |

| Ring Strain Energy | ~27.5 kcal/mol |

Computational Methodologies

The majority of quantum chemical studies on this compound and related compounds employ Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Frequency Calculations

-

Method: B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional is a widely used method[1][2].

-

Basis Set: The 6-31G(d,p) basis set is commonly employed, providing a good description of the electronic structure for such molecules[1][2]. For higher accuracy, larger basis sets like 6-311++G(2df,2p) may be used.

-

Software: Gaussian 09 and Gaussian 16 are standard quantum chemistry software packages used for these calculations[2].

-

Protocol:

-

An initial guess for the geometry of this compound is generated.

-

The geometry is optimized to find the minimum energy structure on the potential energy surface.

-

A vibrational frequency calculation is then performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and predicted vibrational spectra[1][2].

-

Reaction Pathway Analysis

-

Transition State Search: To study reaction mechanisms, the geometries of transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it connects the desired reactants and products on the potential energy surface.

-

Solvation Effects: For reactions in solution, the Polarizable Continuum Model (PCM) is often used to account for the effect of the solvent.

Reaction Mechanisms Involving this compound

Quantum chemical calculations have been instrumental in elucidating reaction mechanisms where this compound is either formed or participates as an intermediate.

Formation of this compound via Michael-Initiated Ring Closure (MIRC)

One common synthetic route to nitrocyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. DFT calculations can model the reaction pathway, identifying the key intermediates and transition states.

Caption: A simplified workflow for the Michael-Initiated Ring Closure (MIRC) reaction leading to this compound.

Ring-Opening Reactions

The strained cyclopropane ring in this compound is susceptible to ring-opening reactions. Computational studies can predict the activation barriers for different ring-opening pathways, providing insights into the molecule's thermal stability and reactivity.

Caption: A general pathway for the thermally induced ring-opening of this compound.

Electrostatic Potential Analysis

The molecular electrostatic potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. The ESP map of this compound reveals regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

The region around the oxygen atoms of the nitro group exhibits a strong negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The area above the cyclopropane ring can show a region of less negative or even slightly positive potential, which can influence its interaction with other molecules.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding the molecular properties and reactivity of this compound. This guide has summarized key quantitative data on its geometry, vibrational frequencies, and thermochemistry, derived from such calculations. The detailed computational methodologies and visualizations of reaction pathways offer a foundational understanding for researchers. These computational insights are invaluable for the rational design of new energetic materials and for understanding the role of the this compound moiety in biologically active compounds, thereby guiding future experimental and theoretical investigations in this exciting area of chemistry.

References

Unraveling the Thermal Decomposition of Nitrocyclopropane: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclopropane, a strained-ring energetic material, holds significant potential in various chemical syntheses and as a component in advanced materials. Understanding its thermal decomposition is paramount for ensuring safe handling, predicting stability, and optimizing its applications. This technical guide provides an in-depth analysis of the putative thermal decomposition pathways of this compound. In the absence of direct experimental studies on its unimolecular decomposition, this paper constructs a theoretical framework based on well-established principles of physical organic chemistry and draws analogies from computational and experimental studies of related nitroalkanes and cyclopropane derivatives. The primary proposed pathways include the homolytic cleavage of the C-NO₂ bond and the isomerization to nitropropene, followed by subsequent reactions. This document aims to serve as a foundational resource for researchers, stimulating further experimental and computational investigations into the thermolysis of this intriguing molecule.

Introduction

This compound is a unique molecule that combines the high ring strain of a cyclopropyl group with the energetic properties of a nitro group. This combination makes it a subject of interest for both synthetic chemists and materials scientists. The inherent ring strain of approximately 27 kcal/mol, coupled with the presence of the electron-withdrawing nitro group, significantly influences its reactivity and thermal stability. While the synthesis and some reactions of this compound and its derivatives are documented, a comprehensive study on its thermal decomposition pathways is notably absent in the current literature.[1] This guide aims to fill this gap by proposing the most probable decomposition mechanisms, thereby providing a theoretical basis for future studies.

Proposed Primary Decomposition Pathways

Based on the thermal behavior of other nitroalkanes and substituted cyclopropanes, two principal initial decomposition pathways are proposed for this compound:

-

Pathway A: C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of many nitroalkanes.[2][3] The cleavage of the carbon-nitrogen bond results in the formation of a cyclopropyl radical and a nitrogen dioxide radical. This pathway is expected to have a significant activation energy, which can be estimated by analogy to other nitroalkanes.

-

Pathway B: Isomerization to Nitropropene: The strained cyclopropane ring can undergo ring-opening to form a more stable allylic system. This isomerization would lead to the formation of 1-nitropropene or 2-nitropropene. This pathway is analogous to the thermal rearrangements observed in other substituted cyclopropanes.

The subsequent reactions of the intermediates generated in these primary pathways will lead to a complex mixture of final products.

Quantitative Data from Analogous Systems

To provide a quantitative basis for the proposed pathways, the following table summarizes key kinetic data from computational studies on the thermal decomposition of related nitroalkanes. This data can be used to estimate the energetic barriers for the corresponding reactions in this compound.

| Compound | Decomposition Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |

| Nitroethane | Concerted HONO elimination | 42.0 | B3LYP/6-311+G(3df,2p) | [2] |

| 2-Nitropropane | Concerted HONO elimination | 39.2 | B3LYP/6-311+G(3df,2p) | [2] |

| 1-Nitropropane | C-N bond rupture | Not specified | CBS-QB3 | [4] |

Note: The activation energies for HONO elimination in nitroethane and 2-nitropropane provide a reference point for potential isomerization pathways involving hydrogen transfer in this compound, while C-N bond rupture in 1-nitropropane is analogous to the proposed homolysis pathway.

Detailed Experimental Protocols (from Analogous Studies)

While no specific experimental protocols for the thermal decomposition of this compound are available, the following methodologies from studies on related compounds would be applicable.

Flow Reactor Pyrolysis with Synchrotron VUV Photoionization Mass Spectrometry

This technique, as applied to the pyrolysis of 1-nitropropane and 2-nitropropane, would be highly suitable for identifying the initial products of this compound decomposition.[3][4]

-

Apparatus: A low-pressure flow reactor coupled with a tunable synchrotron vacuum ultraviolet (VUV) photoionization mass spectrometer (MBMS).

-

Procedure:

-

A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is introduced into the flow reactor.

-

The reactor is maintained at a constant temperature within a range of interest (e.g., 500-1000 K) and low pressure (e.g., 4.0 kPa).

-

The gas mixture exiting the reactor is sampled through a molecular beam inlet into the mass spectrometer.

-

The species are ionized using tunable VUV radiation, allowing for isomer-specific detection by recording photoionization efficiency (PIE) spectra.

-

Mass spectra are recorded at different temperatures to determine the product distribution as a function of temperature.

-

Computational Chemistry (Density Functional Theory)

Theoretical calculations are essential for mapping the potential energy surface and determining the activation barriers for the proposed decomposition pathways. The methods used for nitroethane and 2-nitropropane can be directly applied to this compound.[2]

-

Software: Gaussian suite of programs or similar.

-

Method: Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(3df,2p)).

-

Procedure:

-

Optimize the geometry of the ground state of this compound.

-

Locate the transition state structures for the proposed decomposition pathways (C-NO₂ bond homolysis and isomerization). This is achieved by performing a transition state search (e.g., using the QST2 or QST3 method).

-

Verify the transition states by frequency calculations, ensuring one imaginary frequency corresponding to the reaction coordinate.

-

Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactant and the desired products.

-

Calculate the activation energies and reaction enthalpies from the computed energies of the reactant, transition state, and products.

-

Visualization of Proposed Pathways

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of this compound.

Caption: Primary decomposition pathways of this compound.

Caption: Workflow for flow reactor pyrolysis experiments.

Caption: Workflow for computational investigation of pathways.

Conclusion and Future Outlook

This technical guide has outlined the most probable thermal decomposition pathways of this compound based on analogies with related compounds. The primary proposed mechanisms are C-NO₂ bond homolysis and isomerization to nitropropenes. While this theoretical framework provides a valuable starting point, it is imperative that experimental and computational studies are conducted specifically on this compound to validate these hypotheses and to accurately quantify the kinetics and thermodynamics of its decomposition. Such studies will be crucial for the safe and efficient application of this compound in various fields, from organic synthesis to the development of next-generation energetic materials.

References

An In-depth Technical Guide to the Ring Strain Analysis of Nitrocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain in nitrocyclopropane, a molecule of significant interest due to the interplay between the highly strained three-membered ring and the electron-withdrawing nitro group. This unique combination imparts conformational rigidity and significant reactivity, making this compound derivatives valuable building blocks in organic synthesis and of interest in the development of energetic materials and pharmaceuticals.[1][2] This document details the structural parameters, strain energy, synthesis, and analytical methodologies pertinent to this compound.

Structural Parameters of this compound and Derivatives

The introduction of a nitro group to the cyclopropane ring induces notable changes in its geometry. The high electronegativity of the nitro group alters the bond lengths and angles of the cyclopropane moiety. Understanding these structural parameters is crucial for comprehending the molecule's reactivity and stability.

Experimental Structural Data

Microwave spectroscopy has been a key technique in determining the precise structure of this compound in the gas phase. The conformation of the molecule is found to be a bisected one, where the plane of the nitro group is perpendicular to the plane of the cyclopropyl ring.[3]

Table 1: Experimental Structural Parameters of this compound from Microwave Spectroscopy

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.514 ± 0.002 |

| C-N | 1.489 ± 0.010 |

| C-H (methylene) | 1.080 (assumed) |

| C-H (methine) | 1.080 (assumed) |

| Bond Angles (°) | |

| ∠C-C-C | 60 (assumed) |

| ∠H-C-H | 116.5 ± 1.0 |

| ∠C-C-N | 117.5 ± 1.0 |

| ∠O-N-O | 123.6 ± 1.0 |

| Dipole Moment (D) | 3.95 ± 0.10 |

Data derived from microwave spectroscopy studies.

Computational Structural Data

Density Functional Theory (DFT) calculations provide valuable insights into the structures of this compound and its more complex derivatives, which can be challenging to analyze experimentally. The following table presents calculated structural parameters for a series of polynitrocyclopropanes, illustrating the effect of increasing nitration on the cyclopropane ring.

Table 2: Calculated Structural Parameters of Polynitrocyclopropanes (DFT B3LYP/6-31G)*

| Parameter | Trithis compound | Tetrathis compound | Pentathis compound | Hexathis compound |

| r(C–C) (Å) | 1.498 | 1.490, 1.514 | 1.497, 1.509 | 1.496 |

| r(C–N) (Å) | 1.481 | 1.486, 1.502 | 1.506–1.522 | 1.532 |

| d(C–C–C) (°) | 59.0, 61.0 | 59.6, 61.1 | 59.3, 60.8 | 60.0 |

| d(C–C–N) (°) | 120.1 | 119.9 | 115.5–125.6 | 122.0 |

| d(O–N–O) (°) | 126.9 | 127.9 | 128.0–128.8 | 129.2 |

Data from a DFT study on polynitrocyclopropanes. The ranges in values for some entries reflect the different chemical environments of the atoms in asymmetrically substituted molecules.[4]

Ring Strain Energy

The high reactivity of cyclopropane and its derivatives is largely attributed to ring strain, which arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to 60°. The strain energy of the parent cyclopropane is approximately 27.5 kcal/mol. The introduction of substituents can either increase or decrease this strain.

For this compound, the precise experimental determination of ring strain energy is challenging. However, computational studies and comparisons with related compounds suggest a significant ring strain energy. Theoretical studies indicate that the formation of a hydrogen bond between this compound and hydrogen fluoride can lead to a decrease in the ring strain energy, which is accompanied by a strengthening of the C-NO2 bond.[3][5] This suggests a complex interplay between the substituent, its interactions, and the inherent strain of the three-membered ring.

Experimental Protocols

Synthesis of this compound

A straightforward and effective method for the synthesis of this compound involves the base-induced cyclization of 3-chloro-1-nitropropane.[6]

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-chloro-1-nitropropane in a polar, aprotic solvent such as dimethyl sulfoxide (DMSO), add a base. Anhydrous potassium carbonate is a suitable base for this reaction. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.

Microwave Spectroscopy for Structural Determination

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, from which its precise geometry can be derived.

Protocol: Microwave Spectroscopy of this compound

-

Sample Introduction: A gaseous sample of this compound is introduced into the high-vacuum sample chamber of a microwave spectrometer.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies (e.g., 8-40 GHz).

-

Detection of Absorption: As the frequency is swept, the instrument detects the frequencies at which the molecules absorb microwave radiation, corresponding to transitions between rotational energy levels.

-

Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on their frequencies and the expected spectral patterns for a given molecular geometry.

-

Structural Determination: The rotational constants (A, B, and C) are determined from the frequencies of the assigned transitions. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a precise molecular structure can be determined.

Logical Workflow for Ring Strain Analysis

The following diagram illustrates the logical workflow for a comprehensive ring strain analysis of this compound, from synthesis to theoretical and experimental characterization.

Caption: Logical workflow for the analysis of this compound.

Conclusion

The ring strain of this compound is a key determinant of its chemical properties and reactivity. This guide has provided a detailed overview of the structural parameters, synthesis, and analytical techniques used to study this fascinating molecule. The combination of experimental data from techniques like microwave spectroscopy and computational analysis provides a powerful approach to understanding the intricate relationship between the strained cyclopropyl ring and the influential nitro group. This knowledge is essential for the rational design and application of this compound derivatives in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Nitrocyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopropanes are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for a variety of more complex molecules. Their unique electronic and steric properties, arising from the combination of a strained three-membered ring and a strongly electron-withdrawing nitro group, make them attractive motifs in medicinal chemistry and materials science.[1][2] The development of stereoselective methods to access these compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

These application notes provide an overview of modern stereoselective methods for the synthesis of functionalized nitrocyclopropanes, with a focus on organocatalytic and metal-catalyzed approaches. Detailed experimental protocols for key reactions are provided, along with tabulated data for easy comparison of different methodologies.

Key Synthetic Strategies

The most prevalent and successful strategy for the stereoselective synthesis of nitrocyclopropanes is the Michael-Initiated Ring-Closure (MIRC) reaction.[3][4][5][6][7] This powerful cascade process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. By employing chiral catalysts, this reaction can be rendered highly enantioselective and diastereoselective.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of nitrocyclopropanes, offering mild reaction conditions and avoiding the use of potentially toxic and expensive heavy metals.[2][8][9][10] Chiral amines, such as prolinol derivatives and cinchona alkaloids, are commonly employed to catalyze the MIRC reaction between α-halo nitroalkanes or other Michael acceptors and various nucleophiles.[8][11]

Metal-Catalyzed Approaches

While organocatalysis is widely used, metal-catalyzed methods also offer efficient routes to stereochemically defined nitrocyclopropanes. Transition metals like rhodium and iron can catalyze cyclopropanation reactions, including those involving diazo compounds.[2][12][13] These methods can provide access to different substitution patterns and functionalities on the cyclopropane ring.

Data Presentation: Comparison of Stereoselective Methods

The following tables summarize the quantitative data for various stereoselective nitrocyclopropanation reactions, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes via MIRC

| Entry | Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

| 1 | α,β-Unsaturated Enone | Bromonitroalkane | 9-amino-9-deoxyepiquinine salt | Toluene | up to 45 | 93:7 to 100:0 | up to 95 | [8] |

| 2 | β,γ-Unsaturated α-Ketoester | Bromonitromethane | Chiral amine | CH2Cl2 | up to 89 | >20:1 | up to 96 | [14] |

| 3 | 2-Cyclohexen-1-one | Bromonitromethane | 5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | High | - | Good | [9] |

| 4 | Nitroolefin | Dimethyl Chloromalonate | Tertiary Amine/DBU | - | - | >98:2 | - | [2][15] |

| 5 | α,β-Unsaturated Aldehyde | Bromomalonate | Diphenylprolinol TMS ether | Toluene | High | High | High | [10] |

Table 2: Metal-Catalyzed Asymmetric Cyclopropanation

| Entry | Olefin | Carbene Precursor | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

| 1 | Styrene | α-Nitro Diazoacetophenone | Rh(II)-Hashimoto's amino acid derivative | CH2Cl2 | Good to High | cis-dominant | - | [2] |

| 2 | Styrene Derivatives | 1-Aryl-2,2,2-trifluorodiazoethanes | Rh2(R-PTAD)4 | Hexane | High | >94:6 | 88-98 | [16] |

| 3 | Various Olefins | Diazoacetonitrile | Engineered Myoglobin | Buffer/Toluene | up to 99 | >99:1 | >99 | [17] |

| 4 | Various Olefins | Diazo Compounds | Fe(III)-Porphyrin Complex | CH2Cl2 | Good to High | Varied | Varied | [12] |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of a Functionalized Nitrocyclopropane

This protocol is based on the one-pot, four-step synthesis described by Alcarazo and co-workers.[8]

Reaction: Asymmetric synthesis of a dihydrothiophene-fused this compound.

Materials:

-

(S)-Diphenylprolinol TMS ether (catalyst)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

1,4-Dithiane-2,5-diol

-

Bromonitromethane

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv) and 1,4-dithiane-2,5-diol (1.1 equiv) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere, add (S)-diphenylprolinol TMS ether (0.2 equiv).

-

Stir the reaction mixture at room temperature for the time required for the complete formation of the dihydrothiophene intermediate (monitored by TLC).

-

Cool the reaction mixture to 0 °C and add triethylamine (2.0 equiv) followed by the dropwise addition of bromonitromethane (1.5 equiv).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Michael-Initiated Ring-Closure for this compound Synthesis

This protocol is a general procedure based on the work of Connon and others for the synthesis of nitrocyclopropanes from nitroolefins.[2][15]

Reaction: Diastereoselective synthesis of a highly functionalized this compound.

Materials:

-

Nitroolefin (e.g., β-nitrostyrene)

-

Dimethyl chloromalonate

-

Tertiary amine catalyst (e.g., a quinine-based compound)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., THF or CH2Cl2)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the nitroolefin (1.0 equiv) and dimethyl chloromalonate (1.2 equiv) in the chosen anhydrous solvent (0.2 M) under an inert atmosphere, add the tertiary amine catalyst (0.1 equiv).

-

Stir the reaction at the appropriate temperature (e.g., room temperature or cooled) until the Michael addition is complete (monitored by TLC).

-

Add DBU (1.5 equiv) to the reaction mixture to initiate the cyclization.

-

Continue stirring at the same temperature until the cyclization is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired this compound.

-

Determine the yield and diastereoselectivity of the product.

Visualizations

Caption: General pathway for the Michael-Initiated Ring-Closure (MIRC) reaction.

Caption: A typical experimental workflow for the synthesis of nitrocyclopropanes.

References

- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A new asymmetric organocatalytic nitrocyclopropanation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective synthesis of functionalised cyclopropanes from nitroalkenes via an organocatalysed Michael-initiated ring-closure approach - Lookchem [lookchem.com]

- 12. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 17. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Michael-Initiated Ring Closure (MIRC) in Nitrocyclopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitrocyclopropanes via the Michael-Initiated Ring Closure (MIRC) reaction. This powerful strategy offers a versatile and stereoselective route to these valuable building blocks, which are of significant interest in medicinal chemistry and drug discovery due to their unique conformational constraints and electronic properties.[1][2] The incorporation of a cyclopropane ring can enhance metabolic stability, binding affinity, and potency of drug candidates.[2]

Introduction to MIRC for Nitrocyclopropane Synthesis

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for the formation of cyclopropane rings.[3] In the context of this compound synthesis, the reaction typically involves the conjugate addition of a nucleophile to a nitroalkene (the Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[4] A common approach utilizes a soft nucleophile, such as a malonate ester, and a nitroalkene. The stereochemical outcome of the reaction can be controlled through the use of chiral organocatalysts, leading to enantioenriched nitrocyclopropanes.[5][6]

The general mechanism involves two key steps:

-

Michael Addition: A nucleophile, activated by a base or an organocatalyst, adds to the β-position of a nitroalkene, forming a stabilized enolate intermediate.

-

Intramolecular Cyclization: The enolate then undergoes an intramolecular SN2 reaction, displacing a leaving group on the nucleophilic component to form the cyclopropane ring.[3]

This methodology is highly valued for its ability to construct complex, stereochemically rich cyclopropane derivatives in a single, often one-pot, operation.[7]

Key Reaction Components and Considerations

-

Michael Acceptors: Nitroalkenes are the most common Michael acceptors for this transformation. A wide variety of substituted nitroalkenes, bearing aryl, heteroaryl, and alkyl groups, have been successfully employed.[5]

-

Nucleophiles: α-Halo carbonyl compounds, particularly dimethyl bromomalonate, are frequently used as the nucleophilic component, providing both the nucleophilic carbon and the leaving group for the final ring closure.[4][6]

-

Catalysts: Organocatalysis plays a crucial role in achieving high stereoselectivity. Chiral amines, such as cinchona alkaloid derivatives (e.g., 6'-demethyl quinine) and diarylprolinol silyl ethers, have proven to be highly effective in promoting enantioselective MIRC reactions.[5][8]

-

Bases: A base is required to generate the active nucleophile and to promote the final ring-closing step. Common bases include organic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][8]

-

Solvents: The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. Common solvents include tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and N,N-dimethylformamide (DMF).[4][9]

Visualizing the MIRC Pathway

The following diagrams illustrate the general mechanism of the MIRC reaction for this compound synthesis and a typical experimental workflow.

Caption: General Mechanism of Organocatalyzed MIRC for this compound Synthesis.

Caption: General Experimental Workflow for MIRC Synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the MIRC synthesis of nitrocyclopropanes under different catalytic systems.

Table 1: Organocatalyzed Enantioselective MIRC Synthesis of Nitrocyclopropanes [9]

| Entry | Nitroalkene (Ar) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 6'-Demethyl quinine (10) | DABCO | THF | 24 | 78 | >99:1 | >99 |

| 2 | 4-Chlorophenyl | 6'-Demethyl quinine (10) | DABCO | THF | 24 | 75 | >99:1 | >99 |

| 3 | 2-Naphthyl | 6'-Demethyl quinine (10) | DABCO | THF | 36 | 72 | >99:1 | >99 |

| 4 | 2-Thienyl | 6'-Demethyl quinine (10) | DABCO | THF | 48 | 65 | >99:1 | 98 |

| 5 | Cyclohexyl | 6'-Demethyl quinine (10) | DABCO | THF | 72 | 47 | >99:1 | 97 |

Table 2: Diastereoselective MIRC Synthesis of Nitrocyclopropanes [7]

| Entry | Nitroalkene | Nucleophile | Base | Solvent | Yield (%) | dr |

| 1 | β-Nitrostyrene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 92 | >95:5 |

| 2 | 1-Nitro-2-(p-tolyl)ethene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 88 | >95:5 |

| 3 | 1-Nitro-2-(4-methoxyphenyl)ethene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 95 | >95:5 |

| 4 | 1-Nitro-2-(2-chlorophenyl)ethene | Dimethyl chloromalonate | DBU | CH₂Cl₂ | 85 | >95:5 |

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Organocatalyzed Synthesis of Nitrocyclopropanes[9]

This protocol outlines a general method for the synthesis of highly enantioenriched nitrocyclopropanes using a cinchona alkaloid-derived organocatalyst.

Materials:

-

Nitroalkene (1.0 equiv)

-

Dimethyl bromomalonate (1.2 equiv)

-

6'-Demethyl quinine (0.1 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nitroalkene (e.g., 0.2 mmol), 6'-demethyl quinine (0.02 mmol), and anhydrous THF (2.0 mL).

-

Cool the mixture to the specified temperature (e.g., -20 °C) with stirring.

-

Add dimethyl bromomalonate (0.24 mmol) to the reaction mixture.

-

Stir the reaction at this temperature for the time indicated for the Michael addition step (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Add DABCO (0.3 mmol) to the reaction mixture to initiate the cyclization.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the Michael adduct.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.[10][11]

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Diastereoselective MIRC Synthesis of Nitrocyclopropanes[7]

This protocol describes a one-pot diastereoselective synthesis of functionalized nitrocyclopropanes.

Materials:

-

Nitroolefin (1.0 equiv)

-

Dimethyl chloromalonate (1.1 equiv)

-

Tertiary amine catalyst (e.g., triethylamine, 0.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-